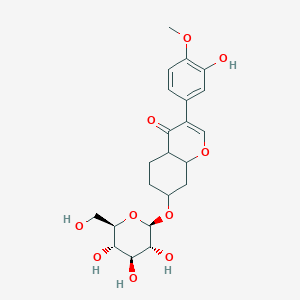

Calycosin-7-O-ss-D-glucoside

Description

Overview of Isoflavonoids in Natural Product Chemistry

Isoflavonoids represent a significant subclass of flavonoid compounds characterized by a 3-phenylchroman-4-one backbone. researchgate.net These polyphenolic compounds are secondary metabolites found predominantly in the Leguminosae (Fabaceae) family, particularly the Papilionoideae subfamily. lidsen.comnih.gov Over 2,400 different isoflavonoids have been identified from more than 300 plant species. nih.gov In nature, isoflavonoids play crucial roles in plant defense mechanisms and symbiotic relationships, such as those with rhizobia bacteria. nih.gov

From a chemical perspective, the basic isoflavonoid (B1168493) structure can undergo various modifications, including hydroxylation, methoxylation, and glycosylation, leading to a wide diversity of compounds. researchgate.net Glycosylation, the attachment of a sugar moiety, significantly impacts the solubility, stability, and bioavailability of isoflavonoids. mdpi.com In the context of human health, isoflavonoids are often referred to as phytoestrogens due to their structural similarity to the human hormone 17β-estradiol, allowing them to interact with estrogen receptors. lidsen.comnih.gov Their biological activities are a subject of extensive research and are attributed to their antioxidant, anti-inflammatory, and potential disease-preventive properties. mdpi.comnih.gov

Significance of Calycosin-7-O-β-D-glucoside as a Bioactive Compound

Calycosin-7-O-β-D-glucoside, an isoflavone (B191592) glycoside, is a primary bioactive constituent isolated from the roots of Astragalus membranaceus (Huangqi), a widely utilized herb in traditional Chinese medicine. spandidos-publications.comnih.gov It is also found in other plants such as Astragalus mongholicus, Glycyrrhiza pallidiflora, and Trifolium pratense. caymanchem.comnih.govnih.gov The content of this compound is often used as a quality indicator for Astragalus-based products. mdpi.com

The bioactivity of Calycosin-7-O-β-D-glucoside is multifaceted, with research demonstrating its potential in several areas:

Neuroprotection: Studies have shown its ability to protect against cerebral ischemia-reperfusion injury. medchemexpress.comchemfaces.comnih.gov It has been observed to reduce brain infarct volume in animal models. caymanchem.com

Cardioprotection: The compound is implicated in protecting the cardiovascular system. medchemexpress.comdovepress.com

Anti-inflammatory and Antioxidant Effects: Calycosin-7-O-β-D-glucoside exhibits significant anti-inflammatory and antioxidant properties. caymanchem.commedchemexpress.comontosight.ai It can scavenge free radicals and reduce oxidative stress. caymanchem.com

Bone Health: Research suggests it promotes osteogenesis and mineralization in human mesenchymal stem cells, indicating potential for addressing bone-related diseases. researchgate.netnih.gov

The glycosidic linkage in Calycosin-7-O-β-D-glucoside is crucial for its properties, influencing its absorption and metabolism. mdpi.com The metabolism of this compound by human intestinal bacteria is a key area of study, as the resulting metabolites may be responsible for some of its physiological effects. nih.gov

Table 1: Key Bioactive Properties of Calycosin-7-O-β-D-glucoside

| Property | Research Finding |

|---|---|

| Neuroprotection | Reduces brain infarct volume in rat models of ischemia-reperfusion injury. caymanchem.com Protects against oxygen-glucose deprivation/reperfusion-induced injury in neuronal cells. spandidos-publications.com |

| Cardioprotection | Exhibits protective effects against myocardial injury. dovepress.com |

| Anti-inflammatory | Inhibits cytotoxicity and intracellular reactive oxygen species (ROS) production in human umbilical vein endothelial cells (HUVECs). caymanchem.com |

| Antioxidant | Scavenges 34.5% of DPPH radicals at a concentration of 100 μg/ml. caymanchem.com |

| Osteogenesis | Promotes osteogenesis and mineralization in human mesenchymal stem cells. researchgate.netnih.gov |

| Anti-cancer | Synergistically enhances cisplatin-induced apoptosis in ovarian cancer cells. ingentaconnect.combenthamdirect.com |

Historical Context of Research on Calycosin-7-O-β-D-glucoside

Research into Calycosin-7-O-β-D-glucoside is intrinsically linked to the long-standing use of Astragalus membranaceus in traditional medicine. nih.gov For centuries, this plant has been used in Asian countries for its purported health benefits. nih.gov The isolation and identification of its active constituents, including Calycosin-7-O-β-D-glucoside, marked a significant step in understanding the scientific basis for its traditional applications.

Early scientific investigations focused on the extraction and structural elucidation of compounds from Astragalus species. For instance, studies in the early 2000s reported the isolation of isoflavonoids like calycosin (B1668236) and its glycosides from Astragalus mongholicus and investigated their antioxidant activities. caymanchem.com A 2005 study successfully developed a high-performance liquid chromatographic (HPLC) method for quantifying calycosin-7-O-β-D-glucopyranoside in rat plasma and urine, which was crucial for subsequent pharmacokinetic studies. These foundational studies paved the way for more in-depth research into the specific pharmacological effects of Calycosin-7-O-β-D-glucoside.

Current State of Knowledge and Research Gaps Pertaining to Calycosin-7-O-β-D-glucoside

The current body of research has established Calycosin-7-O-β-D-glucoside as a promising bioactive compound with a range of pharmacological activities. medchemexpress.com It is known to possess neuroprotective, cardioprotective, anti-inflammatory, antioxidant, and bone-regenerative properties. medchemexpress.comresearchgate.net Recent studies have delved into its molecular mechanisms of action, such as its ability to modulate signaling pathways like the PI3K/Akt pathway, Rho/ROCK pathway, and SIRT1/FOXO1/PGC-1α pathway. nih.govchemfaces.comresearchgate.net Furthermore, its potential synergistic effects with conventional cancer therapies are being explored. ingentaconnect.combenthamdirect.com

Despite the progress, several research gaps remain:

Human Clinical Trials: While numerous in vitro and in vivo animal studies have demonstrated the potential health benefits of Calycosin-7-O-β-D-glucoside, there is a lack of extensive human clinical trials to validate these findings.

Bioavailability and Metabolism: Although it is known that intestinal bacteria metabolize Calycosin-7-O-β-D-glucoside, a complete understanding of its absorption, distribution, metabolism, and excretion (ADME) profile in humans is still needed. nih.govscispace.com The specific roles of its various metabolites are also not fully elucidated.

Long-Term Effects: The long-term effects of supplementation with Calycosin-7-O-β-D-glucoside have not been thoroughly investigated.

Toxicity Profile: While generally considered safe, comprehensive toxicological studies are necessary to establish a complete safety profile, especially at higher concentrations or with prolonged use. researchgate.net

Standardization of Extracts: The concentration of Calycosin-7-O-β-D-glucoside in herbal preparations can vary, highlighting the need for standardized extraction and quantification methods to ensure consistent efficacy and safety. mdpi.com

Future research should focus on addressing these gaps to fully realize the therapeutic potential of this isoflavonoid.

Table 2: Chemical and Physical Properties of Calycosin-7-O-β-D-glucoside

| Property | Value |

|---|---|

| CAS Number | 20633-67-4 |

| Molecular Formula | C22H22O10 |

| Molecular Weight | 446.4 g/mol |

| Appearance | White crystalline powder |

| IUPAC Name | 7-(β-D-glucopyranosyloxy)-3-(3-hydroxy-4-methoxyphenyl)-4H-1-benzopyran-4-one |

| Solubility | Soluble in DMSO and DMF |

Properties

Molecular Formula |

C22H28O10 |

|---|---|

Molecular Weight |

452.5 g/mol |

IUPAC Name |

3-(3-hydroxy-4-methoxyphenyl)-7-[(2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-4a,5,6,7,8,8a-hexahydrochromen-4-one |

InChI |

InChI=1S/C22H28O10/c1-29-15-5-2-10(6-14(15)24)13-9-30-16-7-11(3-4-12(16)18(13)25)31-22-21(28)20(27)19(26)17(8-23)32-22/h2,5-6,9,11-12,16-17,19-24,26-28H,3-4,7-8H2,1H3/t11?,12?,16?,17-,19-,20+,21-,22-/m1/s1 |

InChI Key |

KKDOTRNORYEPPO-FELWDMLYSA-N |

Isomeric SMILES |

COC1=C(C=C(C=C1)C2=COC3CC(CCC3C2=O)O[C@H]4[C@@H]([C@H]([C@@H]([C@H](O4)CO)O)O)O)O |

Canonical SMILES |

COC1=C(C=C(C=C1)C2=COC3CC(CCC3C2=O)OC4C(C(C(C(O4)CO)O)O)O)O |

Origin of Product |

United States |

Natural Occurrence, Isolation, and Structural Elucidation of Calycosin 7 O β D Glucoside

Botanical Sources and Distribution

Primary Sources: Astragalus membranaceus (Radix Astragali)

Calycosin-7-O-β-D-glucoside is a prominent isoflavone (B191592) found in the roots of Astragalus membranaceus (Fisch.) Bge. and Astragalus membranaceus Bge. var. mongholicus (Bge.) Hsiao, commonly known as Radix Astragali. medchemexpress.comchemfaces.comnih.gov This traditional Chinese medicine, valued for its wide range of therapeutic properties, contains a variety of bioactive constituents, including flavonoids, saponins, and polysaccharides. nih.govnih.govmdpi.com Calycosin-7-O-β-D-glucoside is considered one of the principal active components and is often used as a chemical marker for the quality assessment of Radix Astragali and its derived products. mdpi.com

The concentration of calycosin-7-O-β-D-glucoside in Astragalus species can be influenced by various factors, including the geographical origin, age of the plant, and cultivation conditions. researchgate.netmdpi.com For instance, studies have shown that drought stress and low temperatures can induce the accumulation of this compound in the plant's tissues. researchgate.netnih.gov The distribution of calycosin-7-O-β-D-glucoside is not uniform throughout the plant; it is primarily concentrated in the roots. nih.gov Research has also explored the biosynthesis of this compound in hairy root cultures of A. membranaceus, which could provide a sustainable source for its production. acs.org

Other Reported Plant Species Containing Calycosin-7-O-β-D-glucoside

Beyond its primary source in Astragalus species, calycosin-7-O-β-D-glucoside has been identified in other plants, although typically in lower concentrations. These include:

Glycyrrhiza species: This compound has been reported in plants belonging to the Glycyrrhiza genus. nih.govbiocrick.com

Maackia amurensis nih.gov

Psorothamnus arborescens : Bioactivity-guided fractionation of the root extract of this plant has led to the isolation of calycosin (B1668236), the aglycone of calycosin-7-O-β-D-glucoside, among other isoflavones. ebi.ac.uk

Trifolium pratense L. (Red Clover) : Calycosin, the aglycone, can be isolated from red clover. ebi.ac.uk

Andira inermis ebi.ac.uk

Polygala species biocrick.com

Isolation Methodologies for Calycosin-7-O-β-D-glucoside

The isolation of calycosin-7-O-β-D-glucoside from its botanical sources involves a series of extraction and purification steps.

Chromatographic Separation Techniques

A common approach for isolating calycosin-7-O-β-D-glucoside involves the extraction of the plant material, typically the roots of Astragalus membranaceus, with a polar solvent such as methanol (B129727) or ethanol (B145695). nih.gov The crude extract is then subjected to various chromatographic techniques to separate the target compound from other constituents.

A typical isolation procedure can be summarized as follows:

Extraction: The dried and powdered plant material is extracted with a solvent like 90% aqueous ethanol at an elevated temperature. tandfonline.com

Solvent Partitioning: The crude extract is suspended in water and partitioned with solvents of increasing polarity, such as n-hexane, ethyl acetate (B1210297), and n-butanol, to fractionate the components based on their solubility. nih.gov

Column Chromatography: The ethyl acetate fraction, which is often enriched with flavonoids, is further purified using column chromatography. nih.govresearchgate.net Common stationary phases include silica (B1680970) gel and Sephadex LH-20. nih.govresearchgate.net

Preparative High-Performance Liquid Chromatography (HPLC): For final purification, preparative HPLC with a reverse-phase column (e.g., C18) is frequently employed. nih.govmdpi.com

Recrystallization: The purified compound can be recrystallized from a suitable solvent, such as methanol, to obtain high-purity crystals. tandfonline.com

Bioactivity-Guided Fractionation Approaches

Bioactivity-guided fractionation is a strategy used to isolate bioactive compounds from natural sources. This method involves fractionating the crude extract and testing the biological activity of each fraction. The most active fractions are then subjected to further separation until a pure, active compound is isolated. mdpi.comebi.ac.uk

In the context of calycosin-7-O-β-D-glucoside, this approach has been used to identify it as a melanin (B1238610) biosynthesis inhibitor from Astragalus extracts. researchgate.netkstudy.com The process typically involves:

Initial screening of the crude extract for a specific biological activity.

Systematic fractionation of the active extract using various chromatographic techniques.

Biological testing of each fraction to identify the active ones.

Repetitive chromatographic separation of the active fractions until the pure active compound, calycosin-7-O-β-D-glucoside, is obtained.

Spectroscopic Characterization Techniques Applied to Calycosin-7-O-β-D-glucoside

The structural elucidation of calycosin-7-O-β-D-glucoside is confirmed through a combination of spectroscopic methods.

Nuclear Magnetic Resonance (NMR) Spectroscopy:

¹H-NMR (Proton NMR): Provides information about the number and types of protons in the molecule. In the ¹H-NMR spectrum of calycosin-7-O-β-D-glucoside, characteristic signals for the aromatic protons of the isoflavone core, the methoxy (B1213986) group, and the protons of the glucose moiety are observed. mdpi.comresearchgate.net The anomeric proton of the glucose unit typically appears as a doublet, and its coupling constant helps to determine the β-configuration of the glycosidic linkage. mdpi.com

¹³C-NMR (Carbon-13 NMR): Shows the signals for all the carbon atoms in the molecule, allowing for the identification of the isoflavone skeleton and the glucose unit. mdpi.comresearchgate.net

2D-NMR Techniques:

COSY (Correlation Spectroscopy): Establishes correlations between coupled protons.

HSQC (Heteronuclear Single Quantum Coherence): Correlates proton signals with their directly attached carbon atoms.

HMBC (Heteronuclear Multiple Bond Correlation): Shows correlations between protons and carbons that are two or three bonds away. The HMBC correlation between the anomeric proton of the glucose and the C7 carbon of the calycosin aglycone is crucial for confirming the attachment point of the sugar moiety. mdpi.com

Mass Spectrometry (MS):

Electrospray Ionization Mass Spectrometry (ESI-MS): This technique is used to determine the molecular weight of the compound. nih.govresearchgate.net It can be coupled with HPLC (HPLC-MS) for simultaneous separation and detection. nih.govnih.gov The mass spectrum of calycosin-7-O-β-D-glucoside shows a molecular ion peak corresponding to its molecular formula, C₂₂H₂₂O₁₀. researchgate.netresearchgate.net Fragmentation patterns can also provide structural information, such as the loss of the glucose moiety. nih.gov

High-Performance Liquid Chromatography (HPLC):

HPLC is extensively used for the identification and quantification of calycosin-7-O-β-D-glucoside in plant extracts and biological samples. nih.govnih.govnih.gov When coupled with a Diode Array Detector (DAD), it provides the UV spectrum of the compound, which is characteristic of the isoflavone chromophore. nih.gov

The combined data from these spectroscopic techniques provides unambiguous evidence for the structure of calycosin-7-O-β-D-glucoside.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Confirmation

NMR spectroscopy is a cornerstone technique for elucidating the detailed molecular structure of organic compounds. Both ¹H NMR (proton) and ¹³C NMR (carbon-13) are utilized to identify the chemical environment of each atom in the molecule.

For Calycosin-7-O-β-D-glucoside, ¹H NMR spectra reveal signals corresponding to the aromatic protons of the isoflavone core and the protons of the glucose moiety. nih.govresearchgate.net Key signals include those for the anomeric proton of the glucose unit, whose coupling constant (J value) helps to establish the β-configuration of the glycosidic bond. mdpi.com

¹³C NMR spectra provide information on all the carbon atoms in the molecule, allowing for the complete assignment of the carbon skeleton. nih.gov Two-dimensional NMR techniques, such as Heteronuclear Multiple Bond Correlation (HMBC), are crucial for establishing the connectivity between different parts of the molecule. For instance, the HMBC correlation between the anomeric proton of the glucose (H-1') and the C-7 carbon of the calycosin aglycone confirms the attachment of the glucosyl moiety at the C-7 hydroxyl group. mdpi.com

Table 1: ¹H and ¹³C NMR Spectroscopic Data for Calycosin-7-O-β-D-glucoside (Note: Chemical shifts (δ) are reported in ppm and coupling constants (J) in Hz. The specific values may vary slightly depending on the solvent used.)

| Position | ¹³C NMR (δ, ppm) | ¹H NMR (δ, ppm, J in Hz) |

| Aglycone (Calycosin) | ||

| 2 | ||

| 3 | ||

| 4 | ||

| 5 | ||

| 6 | ||

| 7 | 161.32 | |

| 8 | ||

| 9 | ||

| 10 | ||

| 1' (B-ring) | ||

| 2' | ||

| 3' | ||

| 4' | ||

| 5' | ||

| 6' | ||

| OCH₃ | ||

| Glucosyl Moiety | ||

| 1'' | 5.11 (d, J=7.3) | |

| 2'' | ||

| 3'' | ||

| 4'' | ||

| 5'' | ||

| 6'' |

Data compiled from representative literature. nih.govmdpi.com (Interactive version of this table would allow users to hover over a peak in a spectrum to see the corresponding atom in the structure.)

Ultraviolet-Visible (UV-Vis) Spectroscopy for Identity

UV-Vis spectroscopy provides information about the electronic transitions within the molecule and is characteristic of the chromophoric system present. The UV spectrum of Calycosin-7-O-β-D-glucoside typically shows absorption maxima (λmax) that are indicative of its isoflavone structure. researchgate.netcaymanchem.comnih.gov

Table 2: UV-Vis Absorption Maxima for Calycosin-7-O-β-D-glucoside

| Solvent | λmax (nm) |

| Methanol | 221, 261 |

Data sourced from available product information. caymanchem.com (An interactive version could display the UV-Vis spectrum and allow users to click on the peaks to see the corresponding λmax values.)

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Patterns

Mass spectrometry is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound. High-resolution mass spectrometry (HRMS) can provide a very accurate mass measurement, which helps in confirming the molecular formula. For Calycosin-7-O-β-D-glucoside, the molecular formula is C₂₂H₂₂O₁₀, corresponding to a molecular weight of approximately 446.4 g/mol . nih.govnih.govcaymanchem.com

Tandem mass spectrometry (MS/MS) is used to study the fragmentation pattern of the molecule. researchgate.netebi.ac.ukscispace.comresearchgate.net In the positive ion mode, the fragmentation of Calycosin-7-O-β-D-glucoside typically involves the loss of the glucose unit (162 Da), resulting in a fragment ion corresponding to the aglycone, calycosin. researchgate.net This characteristic fragmentation provides further evidence for the structure of the glycoside.

Table 3: Mass Spectrometry Data for Calycosin-7-O-β-D-glucoside

| Technique | Ion Mode | Molecular Ion [M+H]⁺ (m/z) | Key Fragment Ion (m/z) | Inferred Fragment |

| LC-MS/MS | Positive | 447 | 285 | [M+H-glucosyl]⁺ (Calycosin) |

Fragmentation data is based on common findings in mass spectrometric analysis of isoflavone glycosides. researchgate.net (An interactive table could link fragment ions to a diagram showing the cleavage points on the molecular structure.)

Biosynthesis and Biotransformation of Calycosin 7 O β D Glucoside

De Novo Biosynthetic Pathways of Calycosin-7-O-β-D-glucoside in Plants

The formation of Calycosin-7-O-β-D-glucoside is a multi-step process that originates from the general phenylpropanoid pathway and diverges into the isoflavonoid (B1168493) branch. This intricate pathway involves a series of enzymatic reactions that transform precursor molecules into the final compound.

Elucidation of the Isoflavonoid Branch of the Phenylpropanoid Pathway

Calycosin-7-O-β-D-glucoside is synthesized from L-phenylalanine through the isoflavonoid branch of the phenylpropanoid metabolism. nih.govlifesciencesite.com This specialized pathway is predominantly found in legumes. nih.gov The journey begins with the conversion of L-phenylalanine to trans-cinnamic acid, a reaction catalyzed by phenylalanine ammonia (B1221849) lyase (PAL). lifesciencesite.com Subsequently, cinnamate-4-hydroxylase (C4H) facilitates the hydroxylation of trans-cinnamic acid to produce p-coumaric acid. lifesciencesite.com

The pathway continues with the action of chalcone (B49325) synthase (CHS) and chalcone reductase (CHR), which work together to produce 4,2',4'-trihydroxychalcone. researchgate.net This chalcone is a critical precursor for a variety of flavonoids and isoflavonoids. researchgate.net The subsequent isomerization of this chalcone is carried out by chalcone isomerase (CHI). nih.gov A key branching point occurs with the action of isoflavone (B191592) synthase (IFS), which converts flavanones into their corresponding isoflavones through a 2,3 aryl ring migration. nih.gov This step is crucial for directing metabolites into the isoflavonoid-specific pathway.

Key Enzymatic Steps and Involved Enzymes (e.g., UCGT, IFS, I3'H)

Several key enzymes play pivotal roles in the final steps of Calycosin-7-O-β-D-glucoside biosynthesis. After the formation of the isoflavone backbone by isoflavone synthase (IFS), isoflavone 4'-O-methyltransferase (IOMT) is responsible for the formation of formononetin. nih.govnih.gov

The subsequent hydroxylation at the 3'-position of the B-ring is catalyzed by isoflavone 3'-hydroxylase (I3'H), leading to the formation of calycosin (B1668236). nih.govlifesciencesite.com The final step in the biosynthesis is the glycosylation of calycosin. This reaction is catalyzed by UDP-glucose:calycosin-7-O-glucosyltransferase (UCGT), which attaches a glucose molecule to the 7-hydroxyl group of calycosin to form Calycosin-7-O-β-D-glucoside. nih.govresearchgate.net In one study, a uridine (B1682114) diphosphate-dependent glucosyltransferase (UGT) from Glycine max, UGT88E18, was found to selectively and effectively glucosylate the C7 hydroxyl group of calycosin to synthesize Calycosin-7-O-β-D-glucoside. mdpi.com

Table 1: Key Enzymes in Calycosin-7-O-β-D-glucoside Biosynthesis

| Enzyme | Abbreviation | Function |

|---|---|---|

| Phenylalanine ammonia lyase | PAL | Catalyzes the conversion of L-phenylalanine to trans-cinnamic acid. lifesciencesite.com |

| Cinnamic acid 4-hydroxylase | C4H | Catalyzes the hydroxylation of trans-cinnamic acid to p-coumaric acid. lifesciencesite.comnih.gov |

| Chalcone synthase | CHS | Co-acts with CHR to produce 4,2',4'-trihydroxychalcone. researchgate.netnih.gov |

| Chalcone reductase | CHR | Co-acts with CHS to produce 4,2',4'-trihydroxychalcone. researchgate.netnih.gov |

| Chalcone isomerase | CHI | Catalyzes the isomerization of chalcones. nih.gov |

| Isoflavone synthase | IFS | Converts flavanones to isoflavones. nih.govresearchgate.netnih.gov |

| Isoflavone O-methyltransferase | IOMT | Catalyzes the formation of formononetin. researchgate.netnih.gov |

| Isoflavone 3'-hydroxylase | I3'H | Catalyzes the hydroxylation of the isoflavone B-ring to form calycosin. nih.govresearchgate.netnih.gov |

| UDP-glucose:calycosin-7-O-glucosyltransferase | UCGT | Catalyzes the final glycosylation of calycosin to form Calycosin-7-O-β-D-glucoside. nih.govresearchgate.net |

Gene Expression Profiles of Calycosin-7-O-β-D-glucoside Biosynthesis Genes

Studies on Astragalus membranaceus var. mongholicus have shown that the expression of genes involved in the Calycosin-7-O-β-D-glucoside pathway is tissue-specific and can be influenced by environmental cues. Research has indicated that while calycosin and its glucoside are abundant in the root, the genes responsible for their synthesis, such as CHS, IFS, I3'H, and UCGT, may be most highly expressed in the leaves. nih.gov This suggests that the synthesis of these compounds might primarily occur in the leaves, after which they are transported to the roots for storage. nih.gov

In response to low temperatures, the expression of genes like CHS, CHR, CHI, IFS, and I3'H were all upregulated in the leaves. nih.gov Similarly, in leaves and stems, the expression of five genes, including PAL, showed distinct accumulation patterns in response to low-temperature stress, which correlated with an increased content of Calycosin-7-O-β-D-glucoside. nih.gov However, in the roots, the transcription of these genes was down-regulated at low temperatures, even though the content of calycosin and its glucoside was higher than at warmer temperatures. nih.gov This suggests different regulatory mechanisms for accumulation in different parts of the plant. nih.gov

Regulation of Calycosin-7-O-β-D-glucoside Accumulation

The concentration of Calycosin-7-O-β-D-glucoside in plants is not static but is dynamically regulated by a variety of external factors, including environmental stressors and interactions with microorganisms.

Environmental Stressors and Their Influence (e.g., Drought Stress, UV irradiation)

Environmental stressors play a significant role in modulating the accumulation of Calycosin-7-O-β-D-glucoside.

UV Irradiation: Exposure to UV radiation, particularly UV-B, has been shown to induce the accumulation of isoflavonoids, including Calycosin-7-O-β-D-glucoside. researchgate.netmdpi.com UV-B radiation can activate key biosynthetic enzymes like PAL and CHS. mdpi.com In Astragalus mongholicus seedlings, UV-B exposure led to higher levels of Calycosin-7-O-β-D-glucoside in the roots of the treated group compared to the control group. mdpi.com This suggests that the accumulation of isoflavonoids in the roots may serve as a reserve of protective compounds that can be mobilized under stress conditions. mdpi.com

Temperature Stress: Low temperatures have also been reported to increase the accumulation of calycosin and Calycosin-7-O-β-D-glucoside in various tissues of Astragalus membranaceus var. mongholicus seedlings. nih.govmdpi.com

Table 2: Influence of Environmental Stressors on Calycosin-7-O-β-D-glucoside Accumulation

| Stressor | Plant/Tissue | Effect on Accumulation | Reference |

|---|---|---|---|

| Drought | Astragalus membranaceus var. mongholicus roots | Promoted accumulation of related compounds (except calycosin) | nih.govresearchgate.net |

| Drought | Astragalus membranaceus adventitious roots | Stimulated production via methyl jasmonate accumulation | researchgate.net |

| UV-B Irradiation | Astragalus mongholicus seedlings (roots) | Increased accumulation | mdpi.com |

| Low Temperature | Astragalus membranaceus var. mongholicus seedlings | Increased accumulation in various tissues | nih.govmdpi.com |

Role of Epiphytic Microorganisms

Emerging research suggests that microorganisms living on the surface of plants, known as epiphytic microorganisms, can influence the production of secondary metabolites. In the context of Calycosin-7-O-β-D-glucoside, certain dark septate endophytes (DSE), a type of endophytic fungi, have been shown to impact its accumulation.

Inoculation of Astragalus mongholicus with the DSE Paraphoma radicina was found to promote the accumulation of Calycosin-7-O-β-D-glucoside, particularly under conditions of cadmium stress. mdpi.com For instance, at a low level of cadmium stress, three different DSE strains increased the content of Calycosin-7-O-glucopyranoside by 15.4% to 29.9%. mdpi.com At a higher cadmium concentration, P. radicina increased the Calycosin-7-O-glucopyranoside content by 32.2%. mdpi.com This indicates a complex interplay between the plant, its associated microorganisms, and environmental stressors in determining the final concentration of this important isoflavonoid.

Impact of Post-Harvest Processing Methods on Calycosin-7-O-β-D-glucoside Content

Post-harvest processing methods play a critical role in determining the final concentration of Calycosin-7-O-β-D-glucoside in plant materials. Studies on Astragalus roots have revealed that specific treatments can significantly enhance the content of this compound. For instance, a process involving kneading and sweating at controlled moisture levels has been shown to increase the amount of Calycosin-7-O-β-D-glucoside. nih.gov At moisture levels of 15%, 25%, and 45%, both total polysaccharides and Calycosin-7-O-β-D-glucoside content were notably higher in treated samples compared to untreated ones. nih.gov Even at a 55% moisture content, the concentration of Calycosin-7-O-β-D-glucoside was significantly elevated. nih.gov This suggests that enzymatic processes within the plant tissue, activated by these post-harvest treatments, likely contribute to the increased biosynthesis or reduced degradation of the compound. researchgate.net However, prolonged drying can lead to the oxidation and degradation of these active metabolites. researchgate.net

Biocatalytic and Semisynthetic Approaches for Calycosin-7-O-β-D-glucoside Production

The demand for pure Calycosin-7-O-β-D-glucoside for research and potential applications has driven the development of biocatalytic and semisynthetic production methods.

Enzyme-Coupled Systems for Glucosylation (e.g., UGT88E18-SuSy Cascade Reaction)

A promising approach for the synthesis of Calycosin-7-O-β-D-glucoside involves an enzyme-coupled system. mdpi.com One such system utilizes a uridine diphosphate-dependent glucosyltransferase (UGT), UGT88E18, isolated from Glycine max (soybean), in combination with sucrose (B13894) synthase (SuSy). mdpi.comsemanticscholar.org The UGT88E18 enzyme specifically and efficiently attaches a glucose molecule to the 7-hydroxyl group of calycosin to form Calycosin-7-O-β-D-glucoside. mdpi.comsemanticscholar.org

The key innovation of this system is the UGT88E18–SuSy cascade reaction. mdpi.com This one-pot reaction cleverly recycles the expensive uridine diphosphate (B83284) glucose (UDPG), the glucose donor, from inexpensive sucrose and a small catalytic amount of uridine diphosphate (UDP). mdpi.comsemanticscholar.org This makes the process more cost-effective and scalable. mdpi.comsemanticscholar.org

Optimization of Biocatalytic Reaction Conditions

To maximize the yield and efficiency of Calycosin-7-O-β-D-glucoside production, various reaction conditions have been meticulously optimized. mdpi.commdpi-res.com

Key factors that have been fine-tuned include:

Enzyme Ratios: The optimal ratio of UGT88E18 to SuSy is crucial for the efficient recycling of UDPG. mdpi.com

Temperature: The reaction is sensitive to temperature, with studies showing that temperatures between 35 and 40 °C result in the highest conversion rates of calycosin to its glucoside form. mdpi.com

pH: The pH of the reaction buffer also plays a significant role in enzyme activity and product yield. mdpi.com

Substrate and Cofactor Concentrations: The concentrations of calycosin, sucrose, and UDP have been optimized to drive the reaction towards product formation without causing substrate or product inhibition. mdpi.com For instance, a stepwise addition of calycosin was found to be an effective strategy to avoid inhibition at high concentrations and achieve a higher final product titer. mdpi-res.comresearchgate.net

Through careful optimization of these parameters, a molar conversion of calycosin of up to 97.5% has been achieved, with a production of 10.5 g/L of Calycosin-7-O-β-D-glucoside. mdpi.comsciprofiles.com

Table 1: Optimized Conditions for Biocatalytic Synthesis of Calycosin-7-O-β-D-glucoside

| Parameter | Optimal Range/Value | Reference |

|---|---|---|

| Temperature | 35-40 °C | mdpi.com |

| pH | 6.0-8.0 (tested range) | mdpi.com |

| DMSO Concentration | 10% (v/v) | mdpi.com |

| UDP Concentration | >0.3 mM | mdpi.com |

In Vitro Biotransformation by Microbial Systems

Once ingested, Calycosin-7-O-β-D-glucoside is not directly absorbed. Instead, it undergoes significant transformation by the microorganisms residing in the human gut.

Metabolism of Calycosin-7-O-β-D-glucoside by Human Gut Microbiota

Research has demonstrated that human intestinal bacteria play a pivotal role in the metabolism of Calycosin-7-O-β-D-glucoside. nih.govbiocrick.com In vitro studies using rat gut microbiota have shown that the glucoside is rapidly hydrolyzed to its aglycone form, calycosin. nih.gov This initial hydrolysis step is crucial, as the resulting calycosin has higher permeability across the intestinal barrier compared to its glycosylated form. nih.gov

Several bacterial strains isolated from human intestinal flora, including species of Bacteroides, Clostridium, Veillonella, and Bacillus, have been identified as capable of converting Calycosin-7-O-β-D-glucoside. nih.govbiocrick.com Interestingly, the compound itself can modulate the composition of the gut microbiota, showing a potential prebiotic-like effect by stimulating the growth of beneficial bacteria such as Lactobacillus and Bifidobacterium. nih.gov

Identification of Microbial Metabolites (e.g., Hydrolysis, Demethylation, Dehydroxylation, Acetylation Products)

The biotransformation of Calycosin-7-O-β-D-glucoside by gut microbiota is a multi-step process that results in a variety of metabolites. nih.gov The primary metabolic pathway is hydrolysis, which cleaves the glucose molecule to yield calycosin. nih.govnih.gov

Following hydrolysis, the aglycone calycosin can undergo further modifications, including:

Demethylation: Removal of a methyl group. nih.gov

Dehydroxylation: Removal of a hydroxyl group. nih.gov

Acetylation: Addition of an acetyl group. nih.gov

Ultra-performance liquid chromatography/quadrupole time-of-flight mass spectrometry (UPLC-Q-TOF-MS) has been instrumental in identifying these various metabolites in incubated solutions with human intestinal bacteria. nih.govbiocrick.com The identification of these metabolites provides a deeper understanding of the ultimate fate of Calycosin-7-O-β-D-glucoside in the body and suggests that its biological effects may be mediated by these microbially-generated compounds.

Table 2: Identified Microbial Metabolic Reactions of Calycosin-7-O-β-D-glucoside

| Metabolic Reaction | Description | Reference |

|---|---|---|

| Hydrolysis | Cleavage of the β-D-glucoside bond to yield calycosin. | nih.govnih.gov |

| Demethylation | Removal of a methyl group from the calycosin structure. | nih.gov |

| Dehydroxylation | Removal of a hydroxyl group from the calycosin structure. | nih.gov |

Modulation of Intestinal Bacterial Populations by Calycosin-7-O-β-D-glucoside

Calycosin-7-O-β-D-glucoside has been shown to exert a modulatory effect on the composition of the human intestinal microbiota. nih.govbiocrick.com Research findings indicate that this compound can selectively inhibit the growth of certain pathogenic bacteria while having a less pronounced effect on beneficial commensal bacteria. nih.govresearchgate.netbiocrick.com This selective antimicrobial activity suggests that Calycosin-7-O-β-D-glucoside can contribute to a healthier intestinal environment.

Detailed in vitro studies have demonstrated that Calycosin-7-O-β-D-glucoside significantly represses the growth of pathogenic bacteria belonging to the genera Enterobacter, Enterococcus, Clostridium, and Bacteroides. nih.govresearchgate.net In contrast, the growth of probiotic bacteria such as Lactobacillus and Bifidobacterium is less severely affected and, in some instances, may even be promoted. nih.govcambridge.orgnih.gov This differential effect points towards a potential prebiotic-like activity, where the compound fosters the proliferation of beneficial microbes. nih.gov

The table below summarizes the observed effects of Calycosin-7-O-β-D-glucoside on various intestinal bacterial genera based on available research.

| Bacterial Genus | Effect of Calycosin-7-O-β-D-glucoside | Reference |

| Enterobacter | Significantly Repressed | nih.govresearchgate.net |

| Enterococcus | Significantly Repressed | nih.govresearchgate.net |

| Clostridium | Significantly Repressed | nih.govresearchgate.net |

| Bacteroides | Significantly Repressed | nih.govresearchgate.net |

| Lactobacillus | Less Severely Affected / Growth Stimulated | nih.govcambridge.orgnih.gov |

| Bifidobacterium | Less Severely Affected / Growth Stimulated | nih.govcambridge.orgnih.gov |

Pharmacological Activities and Cellular Mechanisms of Calycosin 7 O β D Glucoside

Neuroprotective Potentials and Associated Pathways

Research has highlighted the neuroprotective effects of Calycosin-7-O-β-D-glucoside in the context of cerebral ischemia-reperfusion injury. chemfaces.com These effects are attributed to its ability to modulate critical signaling pathways, preserve the integrity of the blood-brain barrier, and counteract oxidative stress and apoptosis.

Amelioration of Cerebral Ischemia-Reperfusion Injury in Animal Models

In animal models of cerebral ischemia-reperfusion, particularly the middle cerebral artery occlusion/reperfusion (MCAO/R) model in rats, Calycosin-7-O-β-D-glucoside has been shown to confer significant neuroprotective effects. nih.govchemsrc.com Treatment with this compound has been observed to reduce neurological deficits, decrease infarct volume, and lessen histological damage. chemsrc.combiocrick.com These findings suggest a potent role for Calycosin-7-O-β-D-glucoside in mitigating the neuronal damage that occurs when blood flow is restored to the brain after an ischemic event. nih.gov

One of the mechanisms implicated in this protective effect is the modulation of cuproptosis, a form of copper-dependent cell death. nih.gov Studies have shown that cerebral ischemia-reperfusion injury can induce cuproptosis, and Calycosin-7-O-β-D-glucoside may mitigate this by regulating copper homeostasis. nih.gov

Protection of Blood-Brain Barrier (BBB) Integrity

The integrity of the blood-brain barrier is crucial for maintaining a stable environment for neural function, and its disruption is a key event in cerebral ischemia-reperfusion injury. nih.gov Calycosin-7-O-β-D-glucoside has been found to protect the BBB by regulating the nitric oxide/caveolin-1/matrix metalloproteinases (NO/cav-1/MMPs) pathway. biocrick.comnih.gov

In in vitro models using brain microvascular endothelial cells under oxygen-glucose deprivation (OGD) conditions, the compound was shown to scavenge nitric oxide and inhibit the activities of MMP-2 and MMP-9. chemsrc.com In vivo studies have confirmed that treatment with Calycosin-7-O-β-D-glucoside significantly reduces BBB permeability in the MCAO ischemia-reperfusion rat model. medchemexpress.combiocrick.com This protective action on the BBB is critical in preventing the influx of harmful substances into the brain parenchyma following an ischemic stroke.

Attenuation of Neuronal Apoptosis and Oxidative Stress

Neuronal apoptosis and oxidative stress are major contributors to the pathophysiology of cerebral ischemia-reperfusion injury. nih.govnih.gov Calycosin-7-O-β-D-glucoside has been shown to effectively counteract these processes. nih.govscienceopen.com In studies using the HT22 hippocampal neuron cell line subjected to oxygen-glucose deprivation/reperfusion (OGD/R), the compound significantly improved cell viability and reduced apoptosis. nih.govnih.gov

The anti-apoptotic effect of Calycosin-7-O-β-D-glucoside is mediated, in part, by its influence on the Bcl-2 family of proteins. It has been observed to upregulate the expression of the anti-apoptotic protein Bcl-2 and downregulate the pro-apoptotic protein Bax. nih.govnih.gov Furthermore, it inhibits the activity of caspase-3 and caspase-9, key executioners of apoptosis. semanticscholar.orgnih.gov The compound also mitigates oxidative stress by enhancing the activity of antioxidant enzymes like superoxide (B77818) dismutase (SOD) while reducing levels of malondialdehyde (MDA), a marker of lipid peroxidation. semanticscholar.orgnih.gov

Effects of Calycosin-7-O-β-D-glucoside on Apoptosis and Oxidative Stress Markers

| Marker | Effect of Ischemia/Reperfusion | Effect of Calycosin-7-O-β-D-glucoside Treatment | Reference |

|---|---|---|---|

| Bcl-2 | Decreased | Upregulated | nih.govnih.gov |

| Bax | Increased | Downregulated | nih.govnih.gov |

| Caspase-3 Activity | Increased | Inhibited | semanticscholar.orgnih.gov |

| Superoxide Dismutase (SOD) | Decreased | Increased Activity | semanticscholar.orgnih.gov |

| Malondialdehyde (MDA) | Increased | Decreased Levels | semanticscholar.orgnih.gov |

Modulation of PI3K/Akt Pathway

The Phosphoinositide 3-kinase (PI3K)/Akt signaling pathway is a critical regulator of cell survival and proliferation. nih.gov Activation of this pathway is known to protect neurons from apoptosis following hypoxic-ischemic injury. nih.gov Calycosin-7-O-β-D-glucoside has been demonstrated to exert its neuroprotective effects in part by activating the PI3K/Akt pathway. scienceopen.comnih.gov

Studies have shown that treatment with the compound leads to increased phosphorylation of both PI3K and Akt, indicating activation of the pathway. semanticscholar.orgnih.gov This activation is crucial for its anti-apoptotic effects, as the use of a PI3K inhibitor was found to abolish the protective effects of Calycosin-7-O-β-D-glucoside against ischemia-reperfusion injury. semanticscholar.orgnih.gov The combination of paeoniflorin (B1679553) and calycosin-7-glucoside has also been shown to alleviate ischemic stroke injury through the activation of this pathway. nih.gov

Involvement of SIRT1/FOXO1/PGC-1α Pathway

The SIRT1/FOXO1/PGC-1α signaling pathway plays a significant role in cellular responses to stress, including oxidative stress and apoptosis. nih.govnih.gov Calycosin-7-O-β-D-glucoside has been found to alleviate damage induced by oxygen-glucose deprivation/reperfusion by modulating this pathway. nih.govnih.gov

In vitro studies have demonstrated that the compound upregulates the expression of Sirtuin 1 (SIRT1), Forkhead box protein O1 (FOXO1), and Peroxisome proliferator-activated receptor-gamma coactivator-1 alpha (PGC-1α). nih.govnih.gov SIRT1, a deacetylase, is known to activate FOXO1 and PGC-1α, which in turn regulate the expression of genes involved in antioxidant defense and mitochondrial biogenesis. nih.gov By activating this pathway, Calycosin-7-O-β-D-glucoside enhances the cellular defense against oxidative stress and prevents neuronal apoptosis. nih.govnih.gov

Modulation of SIRT1/FOXO1/PGC-1α Pathway by Calycosin-7-O-β-D-glucoside

| Protein | Function | Effect of Calycosin-7-O-β-D-glucoside Treatment | Reference |

|---|---|---|---|

| SIRT1 | Deacetylase, stress response regulator | Upregulated Expression | nih.govnih.gov |

| FOXO1 | Transcription factor, regulates stress resistance | Upregulated Expression | nih.govnih.gov |

| PGC-1α | Transcriptional coactivator, mitochondrial biogenesis | Upregulated Expression | nih.govnih.gov |

Effects on Brain Cholesterol Metabolism and Tau Hyperphosphorylation

Recent research suggests a link between disordered brain cholesterol metabolism and the pathogenesis of neurodegenerative diseases like Alzheimer's disease, which is characterized by the hyperphosphorylation of Tau protein. unirioja.esnih.gov Calycosin-7-O-β-D-glucoside has shown potential in mitigating these pathological changes. unirioja.es

In a cellular model of lipid accumulation, the compound was found to inhibit the accumulation of cholesterol and its derivatives in neurons. unirioja.es This effect is thought to be mediated by influencing the CYP46A1-CE-Tau axis. unirioja.es Specifically, Calycosin-7-O-β-D-glucoside was observed to increase the expression of the enzyme cholesterol 24-hydroxylase (CYP46A1) and the level of 24-hydroxycholesterol (B1141375) (24-OHC), which in turn reduced the expression of hyperphosphorylated Tau (p-Tau at Thr231). unirioja.es These findings suggest a novel mechanism through which Calycosin-7-O-β-D-glucoside may exert its neuroprotective effects, with potential implications for the treatment of neurodegenerative disorders.

Cardioprotective Effects and Molecular Mechanisms

Myocardial ischemia-reperfusion (I/R) injury is a complex pathological process that can lead to myocyte necrosis, arrhythmia, and endothelial dysfunction. biocrick.com Calycosin-7-O-β-D-glucoside has been found to exert a protective effect against this form of injury in animal models. nih.gov

In a mouse model of myocardial I/R injury, treatment with Calycosin-7-O-β-D-glucoside was shown to protect myocardial cells from apoptosis. nih.gov The mechanism for this protection involves the upregulation of Interleukin-10 (IL-10) secretion. This increase in IL-10 subsequently activates the JAK2/STAT3 signaling pathway, which is crucial for cell survival and inhibiting apoptosis. nih.gov The protective effects on cardiac function and the reduction in cell death were reversed when the IL-10 receptor was blocked, confirming the central role of this pathway in the compound's mechanism of action. nih.gov Further studies have indicated that the compound can attenuate I/R injury through the activation of the PI3K/Akt pathway. nih.govexlibrisgroup.com

| Model System | Observed Effect | Associated Pathway/Mechanism | Reference |

|---|---|---|---|

| Mouse Myocardial I/R Model | Protected myocardial cells from apoptosis | Upregulation of IL-10 secretion | nih.gov |

| Mouse Myocardial I/R Model | Activation of JAK2/STAT3 signaling | Mediated by IL-10 | nih.gov |

| In vivo I/R Models | Attenuation of ischemia-reperfusion injury | Activation of PI3K/Akt pathway | nih.govexlibrisgroup.com |

Vascular endothelial cells are critical for maintaining cardiovascular health. Calycosin (B1668236) and its derivatives, including Calycosin-7-O-β-D-glucoside, have been shown to exert multiple beneficial effects on these cells. researchgate.net Research indicates that these compounds can promote the proliferation of vascular endothelial cells, contribute to a vasodilating effect, and directly influence their synthesis functions. researchgate.net

While studied in the context of cerebral ischemia-reperfusion, Calycosin-7-O-β-D-glucoside has demonstrated a clear ability to regulate the Nitric Oxide (NO)/Caveolin-1 (cav-1)/Matrix Metalloproteinases (MMPs) pathway. nih.govexlibrisgroup.com In experimental models, the compound was found to protect the integrity of the microvasculature. nih.govnih.gov

Its mechanisms include inhibiting the expression and activity of MMPs, particularly MMP-2 and MMP-9. nih.govnih.gov Simultaneously, it secures the expression of the structural protein cav-1. nih.govnih.gov In vitro studies have also shown that Calycosin-7-O-β-D-glucoside can scavenge NO, which contributes to its protective effects on microvascular endothelial cells under ischemic conditions. nih.gov

The primary research article titled "Calycosin-7-O-β-D-glucoside promotes oxidative stress-induced cytoskeleton reorganization through integrin-linked kinase signaling pathway in vascular endothelial cells" was retracted by the publisher in 2022. nih.govnih.gov The retraction was due to significant concerns regarding the integrity of the data presented in the figures. nih.gov Therefore, no scientifically validated findings regarding this specific mechanism can be reported.

The Rho/ROCK signaling pathway is a key regulator of the cytoskeleton, influencing cell shape and motility. nih.gov The isoflavone (B191592) calycosin has been shown to protect endothelial cells by modulating this pathway. It can reduce the activation of the Rho/ROCK signaling pathway, thereby suppressing cytoskeleton remodeling that can be induced by injury. biocrick.com This protective effect is linked to the inhibition of the AKT signaling pathway. biocrick.com

Anti-inflammatory Properties

Calycosin-7-O-β-D-glucoside possesses notable anti-inflammatory properties, which have been demonstrated in various cellular models. nih.gov A key aspect of its activity is the inhibition of inflammatory responses in macrophages, which play a pivotal role in the progression of atherosclerosis. mdpi.com

In THP-1-derived macrophages exposed to oxidized low-density lipoprotein (ox-LDL), a model for foam cell formation in atherosclerosis, the compound was found to suppress inflammatory responses. mdpi.com This anti-inflammatory effect is mediated by the activation of the p38 MAPK/ATF-1 signaling pathway. The activation of Activating Transcription Factor 1 (ATF-1) leads to the upregulation of Liver X receptor beta (LXR-β) and the Cystic Fibrosis Transmembrane conductance Regulator (CFTR), which are important for regulating lipid metabolism and inflammation. mdpi.com

Furthermore, Calycosin-7-O-β-D-glucoside can reduce the production of several pro-inflammatory factors in macrophages stimulated by endotoxins. researchgate.net By inhibiting the NF-κB and MAPK signaling pathways, it decreases the output of Prostaglandin E2 (PGE2), Tumor Necrosis Factor-alpha (TNF-α), Interleukin-1β (IL-1β), and Interleukin-6 (IL-6). researchgate.net It also inhibits the mRNA expression of inflammatory mediators such as inducible Nitric Oxide Synthase (iNOS) and Cyclooxygenase-2 (COX-2). researchgate.net

| Cell Model | Key Pathway Modulated | Downstream Effects | Reference |

|---|---|---|---|

| ox-LDL-exposed THP-1 Macrophages | Activation of p38 MAPK/ATF-1 pathway | Suppression of inflammatory response and foam cell formation; Upregulation of LXR-β and CFTR | mdpi.com |

| Endotoxin-induced Macrophages | Inhibition of NF-κB and MAPK signaling | Reduced production of PGE2, TNF-α, IL-1β, IL-6; Reduced mRNA expression of iNOS and COX-2 | researchgate.net |

Attenuation of Inflammatory Responses

Calycosin-7-O-β-D-glucoside has demonstrated notable anti-inflammatory properties in various experimental models. medchemexpress.comspandidos-publications.com Research indicates that the compound can suppress inflammatory responses by modulating key signaling pathways and reducing the production of pro-inflammatory mediators. nih.gov For instance, in THP-1-derived macrophages, Calycosin-7-O-β-D-glucoside treatment was found to decrease the excessive production of pro-inflammatory cytokines induced by oxidized low-density lipoprotein (ox-LDL). nih.gov This suggests a direct role in mitigating inflammatory processes at a cellular level. The compound's anti-inflammatory activity is a significant aspect of its therapeutic potential. chemscene.com

Impact on Macrophage Activation and Cytokine Release

The anti-inflammatory effects of Calycosin-7-O-β-D-glucoside are closely linked to its influence on macrophage function. Macrophages are pivotal in the inflammatory process, and their activation state can determine the outcome of an immune response. nih.gov Studies have shown that Calycosin-7-O-β-D-glucoside can inhibit the activation of macrophages and subsequently reduce the release of key pro-inflammatory cytokines.

In THP-1-derived macrophages stimulated with ox-LDL, treatment with Calycosin-7-O-β-D-glucoside led to a significant decrease in the production of Tumor Necrosis Factor-alpha (TNF-α), Interleukin-1 beta (IL-1β), and Interleukin-6 (IL-6), while increasing the production of the anti-inflammatory cytokine Interleukin-10 (IL-10). nih.gov This modulation of cytokine profiles is mediated, in part, through the activation of the p38 MAPK/ATF-1 signaling pathway. nih.gov Furthermore, the compound's activity involves the activation of the PI3K/Akt signaling pathway, which can influence cell survival and inflammatory responses. nih.gov The activation of Caspase-3, a key executioner of apoptosis, is also influenced by Calycosin-7-O-β-D-glucoside, particularly in the context of its antitumor effects. nih.govobgyncn.com

Table 1: Effect of Calycosin-7-O-β-D-glucoside on Inflammatory Markers

| Cell Line | Stimulus | Marker | Effect | Pathway Implicated |

|---|---|---|---|---|

| THP-1-derived macrophages | ox-LDL | TNF-α, IL-1β, IL-6 | Decrease | p38 MAPK/ATF-1 |

| THP-1-derived macrophages | ox-LDL | IL-10 | Increase | p38 MAPK/ATF-1 |

Antioxidative Stress Capabilities

Calycosin-7-O-β-D-glucoside possesses potent antioxidative stress capabilities, contributing to its protective effects in various pathological conditions. medchemexpress.comscienceopen.com It combats oxidative stress by directly neutralizing harmful free radicals and by enhancing the cellular antioxidant defense systems. nih.gov

Scavenging of Free Radicals

The compound has been shown to be an effective scavenger of free radicals. In a cell-free assay, Calycosin-7-O-β-D-glucoside at a concentration of 100 μg/ml scavenged 34.5% of 2,2-diphenyl-1-picrylhydrazyl (DPPH) radicals. caymanchem.com It also demonstrates scavenging activity against superoxide anions. targetmol.combioscience.co.uk In cellular models, it inhibits the production of intracellular reactive oxygen species (ROS) in human umbilical vein endothelial cells (HUVECs) and BRL-3A cells. caymanchem.comnih.gov This direct radical-scavenging action helps to protect cells from oxidative damage.

Regulation of Antioxidant Enzyme Levels

Beyond direct scavenging, Calycosin-7-O-β-D-glucoside modulates the activity of key antioxidant enzymes. In studies involving ischemia-reperfusion injury models, treatment with the compound led to an elevation in the activity of Superoxide Dismutase (SOD), a critical enzyme that catalyzes the dismutation of superoxide radicals. nih.gov Concurrently, it reduces the levels of Malondialdehyde (MDA), a marker of lipid peroxidation and oxidative damage. nih.govnih.gov Pretreatment of BRL-3A cells with Calycosin-7-O-β-D-glucoside significantly increased the activities of antioxidant enzymes like catalase and glutathione (B108866) peroxidase, thereby bolstering the cells' ability to cope with oxidative insults. nih.gov

Table 2: Antioxidant Effects of Calycosin-7-O-β-D-glucoside

| Assay/Cell Model | Parameter | Result |

|---|---|---|

| DPPH cell-free assay | Radical Scavenging | 34.5% scavenging at 100 μg/ml caymanchem.com |

| HUVECs | Intracellular ROS | Inhibition of LPS-induced production caymanchem.com |

| BRL-3A cells | Intracellular ROS | Scavenged TAA-induced ROS nih.gov |

| Ischemia-Reperfusion model | SOD activity | Increased nih.gov |

| Ischemia-Reperfusion model | MDA levels | Reduced nih.gov |

Antitumor Activities

Calycosin-7-O-β-D-glucoside has been investigated for its potential as an antitumor agent, with research demonstrating its ability to inhibit the proliferation of cancer cells and induce programmed cell death, or apoptosis. obgyncn.comresearchgate.net

Induction of Apoptosis in Cancer Cell Lines

The compound has shown pro-apoptotic effects in specific cancer cell lines, including human cervical cancer (HeLa) cells and human epithelial ovarian cancer (SK-OV-3) cells.

In HeLa cells, Calycosin-7-O-β-D-glucoside inhibits cell proliferation in a dose- and time-dependent manner. researchgate.net Treatment with the compound leads to a significant increase in the apoptosis rate. For example, after 48 hours of treatment with 20, 40, and 80 μg/mL, the apoptosis rates were 10.40%, 25.50%, and 39.40%, respectively. researchgate.net This effect is associated with the upregulation of the pro-apoptotic protein Bax and cleaved Caspase-3, and the downregulation of the anti-apoptotic protein Bcl-2. researchgate.net

In SK-OV-3 cells, Calycosin-7-O-β-D-glucoside also induces apoptosis and can synergistically enhance the pro-apoptotic effects of the chemotherapy drug cisplatin. nih.govresearchgate.net On its own, it inhibits cell proliferation and arrests the cell cycle in the G0/G1 phase. obgyncn.com The mechanism involves the activation of the p53 pathway and increased expression and activity of Caspase-3 and Caspase-9, alongside an increase in the Bax/Bcl-2 ratio. nih.govobgyncn.com When combined with cisplatin, the inhibition of cell proliferation and the rate of apoptosis are significantly increased compared to either agent alone. nih.gov

Table 3: Pro-apoptotic Activity of Calycosin-7-O-β-D-glucoside

| Cell Line | Effect | Key Molecular Changes |

|---|---|---|

| HeLa Cells | Induces apoptosis, inhibits proliferation researchgate.net | ↑ Bax, ↑ Cleaved Caspase-3, ↓ Bcl-2 researchgate.net |

| SK-OV-3 Cells | Induces apoptosis, inhibits proliferation obgyncn.com | ↑ p53, ↑ Caspase-3, ↑ Caspase-9, ↑ Bax, ↓ Bcl-2 nih.govobgyncn.com |

Modulation of Apoptosis-Related Proteins (e.g., Bcl-2/Bax)

Calycosin-7-O-β-D-glucoside has been shown to induce apoptosis in various cancer cell lines through the modulation of key regulatory proteins, particularly those in the B-cell lymphoma 2 (Bcl-2) family. biocrick.comnih.govobgyncn.com This family of proteins, which includes the anti-apoptotic protein Bcl-2 and the pro-apoptotic protein Bax, is crucial for controlling the intrinsic, or mitochondrial, pathway of apoptosis. The ratio of Bcl-2 to Bax is a critical determinant of a cell's susceptibility to apoptotic stimuli. nih.gov

In studies involving human cervical cancer HeLa cells, Calycosin-7-O-β-D-glucoside treatment led to a significant decrease in the Bcl-2/Bax expression ratio, which promotes the apoptotic process. biocrick.comnih.gov Similarly, in human ovarian epithelial cancer cells (SKOV3), the compound was found to decrease the mRNA and protein expression levels of the anti-apoptotic gene Bcl-2 while simultaneously increasing the expression of the pro-apoptotic protein Bax in a concentration-dependent manner. obgyncn.com This shift in the Bcl-2/Bax balance facilitates the release of cytochrome c from the mitochondria, subsequently activating caspase cascades that execute cell death. obgyncn.com

The anti-apoptotic effect of Calycosin-7-O-β-D-glucoside has also been observed in non-cancerous cells under stress conditions. In a model of oxygen-glucose deprivation/reperfusion (OGD/R) injury in HT22 neuronal cells, treatment with the compound reversed the marked decrease in the Bcl-2/Bax ratio caused by the injury, thereby reducing neuronal apoptosis. nih.gov

| Cell Line | Condition | Observed Effect on Bcl-2/Bax Ratio | Reference |

|---|---|---|---|

| HeLa (Cervical Cancer) | Treatment with Calycosin-7-O-β-D-glucoside | Decreased | biocrick.comnih.gov |

| SKOV3 (Ovarian Cancer) | Treatment with Calycosin-7-O-β-D-glucoside (50-200 μmol/L) | Decreased (Reduced Bcl-2, Increased Bax) | obgyncn.com |

| HT22 (Neuronal Cells) | Oxygen-Glucose Deprivation/Reperfusion (OGD/R) Injury | Increased (Reversed OGD/R-induced decrease) | nih.gov |

| B-CPAP (Papillary Thyroid Carcinoma) | Treatment with Calycosin | Decreased (Induced apoptosis via Bax/Bcl-2) | researchgate.net |

Synergistic Effects with Chemotherapeutic Agents

Research has indicated that calycosin, the aglycone of Calycosin-7-O-β-D-glucoside, can work synergistically with conventional chemotherapeutic drugs to enhance their anti-cancer effects. nih.govnih.gov This combination approach is a promising strategy to improve therapeutic outcomes and potentially lower the required concentrations of cytotoxic drugs, thereby reducing side effects. nih.gov

In studies on human gastric cancer cell lines, calycosin was shown to enhance the suppressive effects of cisplatin, 5-fluorouracil (B62378) (5-FU), and adriamycin (ADM). nih.gov The underlying mechanism for this synergy, particularly with cisplatin, involves the inhibition of the protein kinase B (Akt) signaling pathway. nih.gov Calycosin was found to enhance cisplatin's ability to suppress gastric cells by inhibiting the phosphorylation of Akt. nih.gov By combining these agents, a more potent therapeutic effect can be achieved at lower drug concentrations. nih.gov

| Chemotherapeutic Agent | Cancer Cell Line | Observed Synergistic Effect | Mechanism | Reference |

|---|---|---|---|---|

| Cisplatin | Human Gastric Cells | Enhanced suppression of cell viability | Inhibition of Akt phosphorylation | nih.gov |

| 5-Fluorouracil (5-FU) | Human Gastric Cells | Enhanced therapeutic effect | Not specified | nih.gov |

| Adriamycin (ADM) | Human Gastric Cells | Enhanced therapeutic effect | Not specified | nih.gov |

Other Biological Activities

Melanin (B1238610) Biosynthesis Inhibition and Tyrosinase Activity

Calycosin-7-O-β-D-glucoside and its aglycone, calycosin, have been identified as inhibitors of melanin biosynthesis, primarily through their action on tyrosinase, the key enzyme in the melanogenesis pathway. jst.go.jpresearchgate.net Research has demonstrated that calycosin isolated from Astragalus membranaceus exhibits direct inhibitory activity against mushroom tyrosinase. jst.go.jpresearchgate.net

Further studies have elucidated the molecular mechanisms behind this inhibitory effect. Calycosin has been shown to suppress melanin synthesis and tyrosinase activity in B16F10 melanoma cells by downregulating the PKA/CREB and p38 MAPK signaling pathways. nih.gov In Melan-a murine melanocytes, calycosin was found to reduce melanin production by inhibiting the expression of the tyrosinase enzyme at the protein level. jst.go.jpnih.gov Specifically, treatment with 75.78 μM of Calycosin-7-O-β-d-glucoside resulted in a 50% decrease in melanin content in Melan-a cells without causing any apparent cytotoxicity. biocrick.com The anti-melanogenic properties have also been confirmed in vivo, where calycosin was able to suppress body pigmentation and tyrosinase activity in zebrafish embryos. nih.gov

| Compound | Target/Model | Inhibitory Concentration (IC50) | Reference |

|---|---|---|---|

| Calycosin | Mushroom Tyrosinase | 38.4 μM | jst.go.jpresearchgate.net |

| Calycosin-7-O-β-d-glucoside | Mushroom Tyrosinase | 68 μM | researchgate.net |

Antiviral Effects (e.g., Against Coxsackie Virus B3)

Calycosin-7-O-β-D-glucoside has demonstrated significant antiviral activity against Coxsackie virus B3 (CVB3), a primary causative agent of viral myocarditis. nih.govnih.govresearchgate.net Its efficacy has been confirmed in both in vitro and in vivo models. nih.gov

In vitro, the compound effectively inhibited the cytopathic effects induced by CVB3 in Vero cells, with a half-maximal inhibitory concentration (IC₅₀) of 25 µg/ml. nih.govnih.govresearchgate.net In an in vivo murine model of acute myocarditis caused by CVB3 infection, oral administration of Calycosin-7-O-β-D-glucoside led to substantial therapeutic benefits. nih.gov Treatment resulted in a significant improvement in the survival rate of the infected mice, a reduction in viral titers within the heart tissue, and an alleviation of pathological damage to the cardiac muscles. nih.gov These findings identify Calycosin-7-O-β-D-glucoside as a key active ingredient in Astragalus membranaceus responsible for its traditional use in treating viral myocarditis. nih.gov

| Model | Finding | Quantitative Data | Reference |

|---|---|---|---|

| In Vitro (Vero cells) | Inhibition of CVB3-mediated cytopathic effects | IC50 = 25 µg/ml | nih.govnih.govresearchgate.net |

| In Vivo (Murine myocarditis model) | Improved survival rate, reduced cardiac virus titers, and alleviated heart muscle damage | Treatment with 24 mg/kg for 14 days | nih.gov |

Alpha-Glucosidase Inhibitory Activity and Mechanism

Calycosin-7-O-β-D-glucoside and its aglycone, calycosin, have been identified as potent inhibitors of α-glucosidase, an enzyme that plays a critical role in carbohydrate digestion and blood glucose regulation. researchgate.net Inhibition of this enzyme is a key therapeutic strategy for managing type II diabetes. researchgate.net

In comparative studies, both compounds demonstrated superior inhibitory activity against α-glucosidase compared to acarbose (B1664774), a commonly used pharmaceutical inhibitor. researchgate.net Calycosin exhibited a half-maximal inhibitory concentration (IC₅₀) of 39.45 μM, while Calycosin-7-O-β-D-glucoside had an IC₅₀ of 174.04 μM. researchgate.net Both values are significantly lower than that of acarbose (IC₅₀ = 471.73 μM). researchgate.net

Mechanistic studies using spectral analysis and molecular docking simulations revealed that these compounds bind to α-glucosidase, causing conformational changes in the enzyme's structure. researchgate.net The molecular docking results suggested that calycosin binds more tightly within the active cavity of α-glucosidase compared to its glucoside form, which may account for its stronger inhibitory activity. researchgate.net

| Compound | IC50 Value (μM) | Inhibition Mechanism | Reference |

|---|---|---|---|

| Calycosin | 39.45 | Binds to active cavity, induces conformational change | researchgate.net |

| Calycosin-7-O-β-D-glucoside | 174.04 | Binds to enzyme, induces conformational change | researchgate.net |

| Acarbose (Positive Control) | 471.73 | Not specified | researchgate.net |

Table of Mentioned Compounds

| Compound Name |

|---|

| 5-fluorouracil (5-FU) |

| Acarbose |

| Adriamycin (ADM) |

| Bax |

| Bcl-2 |

| Calycosin |

| Calycosin-7-O-β-D-glucoside |

| Cisplatin |

| Cytochrome c |

Structure Activity Relationship Studies of Calycosin 7 O β D Glucoside

Comparative Analysis with Calycosin (B1668236) (Aglycone) and Other Isoflavonoids

The biological activities of isoflavone (B191592) glycosides are often compared to their aglycone forms to understand the role of the sugar moiety. In general, isoflavone aglycones are considered to be more biologically active than their corresponding glucosides. This is often attributed to their increased lipophilicity, which allows for easier passage through cellular membranes.

While direct comparative studies on the antioxidant and anti-inflammatory activities of Calycosin-7-O-β-D-glucoside and its aglycone, calycosin, are not extensively detailed in the available research, general principles of isoflavone activity can be applied. For instance, in a study on soy isoflavones, the aglycone forms (daidzein and genistein) were compared to their glucosides (daidzin and genistin) for their photo-protective effects. The findings suggested that both forms exerted anti-inflammatory and photo-protective effects, preventing UVB-induced DNA damage, with the specific concentration and combination influencing the degree of protection nih.gov. This highlights that while aglycones may have certain advantages, the glycoside forms still possess significant biological activity.

Influence of Glycosylation on Biological Activity

The presence of a glucose molecule at the 7-O position significantly influences the physicochemical properties and, consequently, the biological activity of Calycosin-7-O-β-D-glucoside. Glycosylation generally increases the water solubility and stability of isoflavones. However, this modification can also impact their interaction with biological targets.

The sugar moiety can affect the bioavailability of the isoflavone. Typically, isoflavone glycosides are hydrolyzed by intestinal microflora into their aglycone forms before they can be absorbed. This metabolic conversion is a critical step for their systemic effects.

From a structure-activity perspective, the addition of the bulky glucose group can sterically hinder the interaction of the isoflavone core with certain enzymes or receptors, potentially reducing its activity compared to the more compact aglycone. This is evident in the protein binding interactions discussed in the following section, where the glycosylation of calycosin was found to weaken its binding affinity to bovine serum albumin. The increased molecular weight and polarity of the glycoside may reduce its ability to penetrate hydrophobic regions of proteins nih.govselleckchem.com.

Protein Binding Interactions and Thermodynamic Parameters (e.g., with Bovine Serum Albumin)

The interaction of bioactive compounds with plasma proteins, such as serum albumin, is a critical determinant of their distribution, metabolism, and efficacy. Bovine serum albumin (BSA) is often used as a model protein for such studies due to its structural similarity to human serum albumin.

The binding of Calycosin-7-O-β-D-glucoside and its aglycone, calycosin, to BSA has been investigated using fluorescence and UV-vis absorbance spectroscopy. These studies revealed that the fluorescence of BSA was quenched by both compounds, indicating the formation of a complex. The quenching mechanism was identified as a static process, resulting from the formation of a ground-state complex between the isoflavone and BSA.

A comparative analysis of the binding affinities showed that calycosin binds to BSA more strongly than Calycosin-7-O-β-D-glucoside. The binding constants (KLB) were determined to be in the order of calycosin > calycosin-7-O-β-D-glucoside nih.govselleckchem.com. This suggests that the presence of the glucose moiety at the 7-position weakens the binding affinity, possibly due to steric hindrance or a decrease in the hydrophobicity of the molecule nih.govselleckchem.com.

Thermodynamic parameters, including the free energy change (ΔG), enthalpy change (ΔH), and entropy change (ΔS), provide insights into the forces driving the binding interaction. For both Calycosin-7-O-β-D-glucoside and calycosin, the binding process with BSA was found to be spontaneous, as indicated by the negative ΔG values. The positive values for both ΔH and ΔS suggest that hydrophobic interactions play a major role in the binding of these isoflavones to BSA nih.gov.

Table 1: Binding Parameters of Calycosin-7-O-β-D-glucoside and Calycosin with Bovine Serum Albumin

| Compound | Binding Constant (KLB) (M-1) |

| Calycosin-7-O-β-D-glucoside | Lower affinity |

| Calycosin | Higher affinity |

Table 2: Thermodynamic Parameters for the Interaction of Calycosin-7-O-β-D-glucoside and Calycosin with Bovine Serum Albumin

| Compound | ΔG (kJ mol-1) | ΔH (kJ mol-1) | ΔS (J mol-1 K-1) | Predominant Binding Force |

| Calycosin-7-O-β-D-glucoside | Negative | Positive | Positive | Hydrophobic Interaction |

| Calycosin | Negative | Positive | Positive | Hydrophobic Interaction |

Conclusion and Future Research Perspectives for Calycosin 7 O β D Glucoside

Summary of Key Academic Findings on Calycosin-7-O-β-D-glucoside

Calycosin-7-O-β-D-glucoside is recognized as a crucial indicator for assessing the quality of R. astragali and its related products. mdpi.com Research has illuminated its multifaceted pharmacological profile, demonstrating a range of beneficial bioactivities.

Key findings from various studies have highlighted its role in:

Neuroprotection: The compound exhibits neuroprotective effects, particularly in the context of cerebral ischemia-reperfusion injury. medchemexpress.comchemfaces.com It works by protecting the integrity of the blood-brain barrier and regulating pathways such as the nitric oxide/caveolin-1/matrix metalloproteinases pathway. medchemexpress.comchemfaces.com Furthermore, it can attenuate neuronal damage from oxidative stress by activating the SIRT1/FOXO1/PGC-1α pathway. medchemexpress.com

Cardioprotection: Studies have indicated its potential in protecting cardiac function, particularly following ischemia-reperfusion events. chemfaces.com

Anti-inflammatory and Antioxidant Effects: The compound demonstrates significant anti-inflammatory and antioxidant properties. mdpi.commedchemexpress.com It is known to inhibit COX-2 activity and scavenge free radicals like DPPH and superoxide (B77818) anions. targetmol.com

Bone Regeneration: Calycosin-7-O-β-D-glucoside has been shown to promote osteogenesis and mineralization. mdpi.comnih.govnih.gov It stimulates the differentiation of mesenchymal stem cells into osteoblasts by regulating signaling pathways such as BMP/WNT. mdpi.com

Anti-cancer Potential: It has been observed to induce apoptosis in cancer cells and may act synergistically with conventional chemotherapy agents. ingentaconnect.com

Other Activities: The compound also shows antimicrobial properties and has been investigated as a potential anti-HIV agent. targetmol.com

| Pharmacological Activity | Key Mechanism/Effect |

| Neuroprotection | Protects blood-brain barrier; Regulates NO/cav-1/MMPs and SIRT1/FOXO1/PGC-1α pathways. medchemexpress.comchemfaces.com |

| Cardioprotection | Reduces infarct size and improves cardiac function after ischemia-reperfusion. chemfaces.com |

| Anti-inflammatory | Inhibits COX-2 activity. targetmol.com |

| Antioxidant | Scavenges DPPH radicals and superoxide anions. targetmol.com |

| Bone Regeneration | Promotes osteoblast differentiation via BMP/WNT signaling. mdpi.com |

| Anti-cancer | Induces apoptosis in cancer cells. ingentaconnect.com |

Unexplored Pharmacological Potentials and Mechanistic Pathways

While current research has established a solid foundation, the full pharmacological potential of Calycosin-7-O-β-D-glucoside remains to be unlocked. Future investigations could delve into several promising, yet underexplored, areas. For instance, its role in metabolic disorders, such as diabetes and obesity, is an emerging field that warrants deeper investigation, given the anti-inflammatory and antioxidant properties of isoflavones.

Further research could focus on:

Immunomodulatory Effects: Beyond general anti-inflammatory action, its specific effects on different immune cell populations (e.g., T-cells, B-cells, macrophages) and cytokine profiles are not well-defined.

Anti-aging and Longevity: The activation of the SIRT1 pathway suggests a potential role in cellular aging processes. chemfaces.comnih.govspandidos-publications.com Exploring its impact on lifespan and age-related pathologies in model organisms could yield significant findings.

Gastrointestinal Health: The influence of Calycosin-7-O-β-D-glucoside on gut microbiota composition and its potential therapeutic application in inflammatory bowel disease or other digestive disorders is a nascent area of interest.

Neurodegenerative Diseases: While its role in ischemic stroke is being studied, its potential in chronic neurodegenerative conditions like Alzheimer's or Parkinson's disease, where oxidative stress and inflammation are key pathological features, is largely unexplored.

Advancements in Biosynthetic Engineering and Biocatalytic Production

The production of Calycosin-7-O-β-D-glucoside has been significantly advanced through biotechnological approaches. A notable development is the use of a biocatalytic synthesis method employing a uridine (B1682114) diphosphate-dependent glucosyltransferase (UGT), specifically UGT88E18 from Glycine max, expressed in Escherichia coli. mdpi.com This enzyme selectively and efficiently glucosylates the C7 hydroxyl group of calycosin (B1668236). mdpi.com

A cost-effective, one-pot reaction has been developed by coupling UGT88E18 with sucrose (B13894) synthase (SuSy). mdpi.com This cascade reaction allows for the recycling of the expensive uridine diphosphate (B83284) glucose (UDPG) from inexpensive sucrose, making the process more economically viable for large-scale production. mdpi.com This enzymatic approach represents a powerful and efficient alternative to chemical synthesis or extraction from natural sources. mdpi.com The putative biosynthetic pathway in plants involves several key enzymes, including chalcone (B49325) synthase, isoflavone (B191592) synthase, and UDP-glucose:calycosin-7-O-β-D-glucosyltransferase (UCGT). researchgate.netresearchgate.net

| Biosynthesis Approach | Key Enzymes/Components | Key Advantages |

| Biocatalytic Synthesis | UGT88E18, Sucrose Synthase (SuSy) | High selectivity, efficiency, cost-effective UDPG recycling. mdpi.com |

| Plant Biosynthesis | Chalcone synthase, Isoflavone synthase, UCGT | Natural production pathway. researchgate.netresearchgate.net |

Development of Advanced Analytical Techniques for Comprehensive Profiling

The accurate quantification and characterization of Calycosin-7-O-β-D-glucoside in biological matrices and herbal extracts are crucial for research and quality control. Several advanced analytical techniques have been developed for this purpose.

High-Performance Liquid Chromatography (HPLC): HPLC is a widely used method for the determination of Calycosin-7-O-β-D-glucoside in Radix astragali. bvsalud.orgresearchgate.net It provides a simple, reliable, and accurate means for quantification. bvsalud.org

Ultra-Pressure Liquid Chromatography with Tandem Mass Spectrometry (UPLC-MS/MS): This highly sensitive and reliable method has been developed for the simultaneous quantification of Calycosin-7-O-β-D-glucoside and other bioactive components in rat plasma. nih.gov It is instrumental in pharmacokinetic studies. nih.govresearchgate.net

Liquid Chromatography-Mass Spectrometry (LC-MS): LC-MS methods have also been successfully applied for the pharmacokinetic analysis of Calycosin-7-O-β-D-glucoside and other compounds after oral administration of herbal extracts. nih.gov